[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
CAS No.: 1396759-29-7
VCID: VC2727173
Molecular Formula: C8H16Cl2N2S
Molecular Weight: 243.2 g/mol
* For research use only. Not for human or veterinary use.
![[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride - 1396759-29-7](/images/structure/VC2727173.png)
Description |
[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a chemical compound with the CAS number 1396759-29-7. It features a thiazole ring substituted with an isopropyl group and an ethylamine side chain, making it a valuable building block in various fields of research, including chemistry, biology, and medicine. Synthesis Overview
Chemistry
Biology and Medicine
Industry
Biological ActivityThe biological activity of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is enhanced by the presence of the isopropyl group, which increases its lipophilicity and ability to penetrate biological membranes. This makes it more effective in certain applications compared to similar compounds. Comparison with Similar Compounds
Chemical Reactions[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Types of Reactions
Common Reagents and Conditions
Industrial ProductionIn an industrial setting, the production of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs. |
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CAS No. | 1396759-29-7 | |||||||||||||||||||||||||||||||||
Product Name | [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride | |||||||||||||||||||||||||||||||||
Molecular Formula | C8H16Cl2N2S | |||||||||||||||||||||||||||||||||
Molecular Weight | 243.2 g/mol | |||||||||||||||||||||||||||||||||
IUPAC Name | 2-(4-propan-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C8H14N2S.2ClH/c1-6(2)7-5-11-8(10-7)3-4-9;;/h5-6H,3-4,9H2,1-2H3;2*1H | |||||||||||||||||||||||||||||||||
Standard InChIKey | WMILCPGLUOMVQF-UHFFFAOYSA-N | |||||||||||||||||||||||||||||||||
SMILES | CC(C)C1=CSC(=N1)CCN.Cl.Cl | |||||||||||||||||||||||||||||||||
Canonical SMILES | CC(C)C1=CSC(=N1)CCN.Cl.Cl | |||||||||||||||||||||||||||||||||
PubChem Compound | 71779125 | |||||||||||||||||||||||||||||||||
Last Modified | Aug 16 2023 |
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